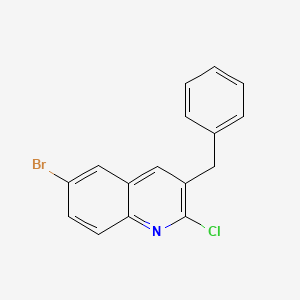

3-Benzyl-6-bromo-2-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726806 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654655-68-2 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzyl-6-bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl-6-bromo-2-chloroquinoline, an important intermediate in the preparation of various aryl quinoline compounds.[1][2] This document delves into the scientific principles behind its synthesis, offers detailed experimental protocols, and outlines the analytical techniques for its thorough characterization.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological applications include roles as anticancer agents, anti-HIV agents, and antifungal agents.[1] The specific substitution pattern on the quinoline ring is crucial in determining the compound's biological activity and chemical properties. This compound (CAS No: 654655-68-2) is a key building block, notably serving as an intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline.[3] Understanding its synthesis and characterization is therefore of significant interest to the drug discovery and development community.

Strategic Synthesis of this compound

The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common and effective synthetic strategy involves a four-step sequence starting from commercially available reagents.[1][4]

Retrosynthetic Analysis and Synthetic Pathway

A logical retrosynthetic approach to this compound reveals a pathway that systematically builds the substituted quinoline core. The key disconnection points lead back to a substituted acetanilide, which can be cyclized to form the quinoline ring.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis and Mechanistic Insights

The forward synthesis involves the following key transformations:

Step 1: Amide Formation

The synthesis initiates with the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride to form N-(4-bromophenyl)-3-phenylpropanamide. This standard amidation reaction proceeds readily under basic conditions to yield the amide intermediate.

Step 2: Cyclization to form the Quinolin-2-ol Core

The crucial quinoline ring system is constructed via a cyclization reaction of the N-aryl amide. While various methods exist for quinoline synthesis, such as the Friedländer annulation[5][6][7] or the Vilsmeier-Haack reaction,[8] this particular route often employs a strong acid-catalyzed cyclization, such as with polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution.

Step 3: Chlorination of the Quinolin-2-ol

The hydroxyl group at the 2-position of the quinoline ring is then converted to a chlorine atom. This is a critical step as the 2-chloro substituent is a versatile handle for subsequent nucleophilic substitution reactions.[9] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a tertiary amine base.[1]

Step 4: Benzylation at the 3-Position

A benzyl group is introduced at the 3-position. This can be achieved through various methods, including a Vilsmeier-Haack type formylation followed by reduction, or in this case, the cyclization of a precursor already containing the benzyl moiety precursor.[1]

A detailed synthetic protocol is provided in a recent publication.[1] The final step involves reacting the appropriate intermediate with phosphorus oxychloride and DMF, which acts as the Vilsmeier reagent, to afford the target compound.[1]

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Key Observations and Interpretations |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons on both the quinoline and benzyl rings, as well as a singlet for the benzylic methylene protons. The expected chemical shifts (in ppm, referenced to a standard) are approximately: 7.90 (d), 7.76 (s), 7.70 (s), 7.38 (d), 7.32 (s), 7.26 (d), and 4.25 (s, 2H, ArCH₂).[1] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule. Key signals include those for the carbon bearing the chlorine, the carbon with the benzyl group, and the carbons of the quinoline and benzene rings. Expected chemical shifts (in ppm) are in the range of 151.93 to 39.11.[1] |

| Mass Spec. | Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.[10] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and bromine has two major isotopes, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio).[10][11] This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, confirming the presence of both halogens. The expected m/z for the [M+H]⁺ ion is approximately 331.9837.[1] |

| FTIR | The infrared spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching and bending vibrations for the aromatic and methylene groups. |

Workflow for Characterization

Caption: Workflow for the purification and characterization of the final product.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the literature.[1]

Materials and Reagents:

-

N-(4-bromophenyl)-3-phenylpropanamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, carefully add phosphorus oxychloride.

-

Cool the vessel in an ice-salt bath and slowly add DMF while maintaining the temperature below 15 °C.

-

After the addition is complete, warm the mixture to approximately 40 °C to dissolve any precipitated solids, resulting in a brown liquid.

-

Add N-(4-bromophenyl)-3-phenylpropanamide to the reaction mixture.

-

Heat the reaction at 80 °C and monitor the progress by a suitable method (e.g., TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided protocols and characterization data serve as a practical resource for scientists working in this field.

References

- M. S. M. Ahmed, D. D. V. D. S. G. P. Varma, T. R. S. Kumar, B. S. Kumar, and G. V. Zyryanov, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, vol. 55B, no. 1, pp. 99-107, Jan. 2016.

- A. R. A. S. Subbiah, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," Journal of the Indian Chemical Society, vol. 99, no. 1, p. 100253, Jan. 2022.

- S. K. Guchhait, A. S. Chaudhary, A. K. Chaudhary, and P. K. Chaudhary, "Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions," Journal of Organic Chemistry, vol. 74, no. 23, pp. 9214-9217, Dec. 2009.

- R. M. Shingare and D. B. Ingle, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," Indian Journal of Chemistry - Section B, vol. 45B, no. 2, pp. 504-508, Feb. 2006.

- X. Zhang, Y. Wang, J. Li, Y. Liu, and H. Zhang, "Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds," Molecular Crystals and Liquid Crystals, vol. 738, no. 1, pp. 38-50, May 2022.

-

Taylor & Francis Online, "Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds," 2022. [Online]. Available: [Link]

-

Taylor & Francis Online, "Full article: Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds," 2022. [Online]. Available: [Link]

-

Wikipedia, "Friedländer synthesis," 2023. [Online]. Available: [Link]

-

ACS Publications, "Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions," 2009. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Friedlaender Synthesis," 2023. [Online]. Available: [Link]

- Google Patents, "CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline," 2013. [Online].

-

International Journal of Chemical Studies, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," 2021. [Online]. Available: [Link]

-

International Journal of Chemical Studies, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," 2016. [Online]. Available: [Link]

-

PubChem, "this compound," 2023. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties," 2023. [Online]. Available: [Link]

-

MDPI, "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities," 2022. [Online]. Available: [Link]

-

PubMed Central, "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro," 2022. [Online]. Available: [Link]

-

PubChem, "2-Chloroquinoline," 2023. [Online]. Available: [Link]

-

MDPI, "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate," 2023. [Online]. Available: [Link]

-

NIST, "Quinoline, 2-chloro-," 2023. [Online]. Available: [Link]

-

Wikipedia, "2-Chloroquinoline," 2023. [Online]. Available: [Link]

- Semantic Scholar, "Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl ...," 1997. [Online]. Available: https://www.semanticscholar.org/paper/Synthetic-Routes-to-Quinoline-Derivatives%3A-Novel-of-Barrow-Camps/1d9b3a0b1d3a0f7e1b2e3c4d5a6b7c8d9e0f1a2b

-

Chemsrc, "this compound | CAS#:654655-68-2," 2023. [Online]. Available: [Link]

-

ACS Publications, "Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity," 2023. [Online]. Available: [Link]

-

ResearchGate, "The synthetic route to 3,6,7-trisubstituted 1,2,3,4-tetrahydroquinolines," 2021. [Online]. Available: [Link]

-

PubMed Central, "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles," 2013. [Online]. Available: [Link]

-

ResearchGate, "2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017)," 2018. [Online]. Available: [Link]

-

Springer, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," 2019. [Online]. Available: [Link]

-

YouTube, "Structure elucidation of quinoline| NMR Spectroscopy," 2023. [Online]. Available: [Link]

-

ResearchGate, "(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde," 2024. [Online]. Available: [Link]

-

Asian Journal of Chemistry, "Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde," 2024. [Online]. Available: [Link]

-

TutorChase, "How can you identify the presence of halogens using mass spectrometry?," 2023. [Online]. Available: [Link]

-

Chemguide, "mass spectra - the M+2 peak," 2023. [Online]. Available: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 654655-68-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tutorchase.com [tutorchase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 3-Benzyl-6-bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Benzyl-6-bromo-2-chloroquinoline, a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-tuberculosis drug Bedaquiline. Understanding these properties is crucial for its effective handling, characterization, and application in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

This compound is a substituted quinoline with the systematic IUPAC name 6-bromo-3-benzyl-2-chloroquinoline. Its chemical structure consists of a quinoline core, substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a benzyl group at the 3-position.

Molecular Formula: C₁₆H₁₁BrClN

Molecular Weight: 332.62 g/mol [1]

CAS Number: 654655-68-2

The structural arrangement of this molecule dictates its reactivity and physical characteristics, with the halogenated quinoline core and the benzyl group influencing its solubility, melting point, and spectral properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing reaction conditions, purification strategies, and appropriate storage protocols.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 111-112 °C | Not explicitly cited |

| Boiling Point (Predicted) | 435.9 ± 40.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 217.4 ± 27.3 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in dichloromethane. | [4] |

Spectral Data for Structural Elucidation

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The compound has been characterized by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift values require access to the full-text of primary literature, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the protons and carbons of the quinoline and benzyl moieties. The integration and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include C-H stretching and bending vibrations for the aromatic rings and the methylene bridge, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The exact mass is 330.976318.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight, and the isotopic pattern of this peak would be characteristic of a compound containing one bromine and one chlorine atom.

Synthesis and Purification

This compound is an important synthetic intermediate. A common method for its preparation involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a mixture of phosphorus oxychloride and dimethylformamide (DMF).[5]

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 3-phenylpropanoic acid and 4-bromoaniline.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Step 1: Preparation of N-(4-bromophenyl)-3-phenylpropanamide

-

Heat a mixture of 3-phenylpropanoic acid and thionyl chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, followed by co-distillation with toluene.

-

Dissolve the resulting residue in dichloromethane and cool the solution.

-

Add triethylamine followed by a solution of 4-bromoaniline.

-

After the reaction is complete, evaporate the solvent and add water to precipitate the product.

-

Filter and dry the solid to obtain N-(4-bromophenyl)-3-phenylpropanamide.[5]

Step 2: Preparation of this compound

-

To a reaction vessel, add phosphorus oxychloride and cool it in an ice bath.

-

Slowly add dimethylformamide (DMF) to the cooled phosphorus oxychloride.

-

Add N-(4-bromophenyl)-3-phenylpropanamide to the mixture.

-

Heat the reaction mixture and stir overnight.

-

After completion, slowly pour the reaction mixture into ice water with vigorous stirring.

-

The crude product can be purified by extraction with a suitable organic solvent such as dichloromethane.[4] The organic layers are combined, dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated.[4] Further purification can be achieved by crystallization from a solvent like methanol.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The primary application of this compound is as a crucial intermediate in the synthesis of Bedaquiline (TMC207).[6] Bedaquiline is a diarylquinoline antibiotic used for the treatment of multi-drug-resistant tuberculosis. The 3-benzyl and 6-bromo substituents are key features that are further elaborated in the subsequent synthetic steps to yield the final drug molecule.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex molecules.

Caption: Role of the compound as a key synthetic intermediate.

Conclusion

This compound is a well-characterized compound with defined physical and spectral properties. Its significance as a building block in the synthesis of the anti-tuberculosis drug Bedaquiline underscores the importance of a thorough understanding of its chemical characteristics. This guide provides essential information for researchers and scientists working with this compound, facilitating its safe handling, effective use in synthesis, and contribution to the development of new therapeutic agents.

References

- Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Zhou, S.-J., Feng, G.-X., Gong, Y.-X., & Geng, Y.-D. (2022). Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals, 741(1), 114-123.

-

ResearchGate. (n.d.). In silico Studies, Synthesis and Antitubercular Activity of Some Novel Quinoline - Azitidinone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of bedaquiline fumarate.

-

ResearchGate. (n.d.). Design, synthesis, biological evaluation and molecular modelling studies of novel quinoline derivatives against Mycobacterium tuberculosis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Biological Activity and Docking Calculations of Bis-Naphthoquinone Derivatives from Lawsone. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. Retrieved from [Link]

Sources

- 1. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:654655-68-2 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 5. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]

- 6. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

1H and 13C NMR spectral data of 3-Benzyl-6-bromo-2-chloroquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Benzyl-6-bromo-2-chloroquinoline

Introduction

This compound is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[1][2] As with any critical synthetic intermediate in drug development, unambiguous structural confirmation is paramount to ensure the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.

Molecular Structure and Electronic Considerations

To accurately predict the NMR spectrum, we must first analyze the molecule's constituent parts and the electronic influence of each substituent on the quinoline core.

The molecule comprises three key regions whose electronic properties dictate the resulting NMR chemical shifts:

-

2-Chloroquinoline Core : The nitrogen atom and the chlorine atom at the C-2 position are strongly electronegative. The chlorine atom exerts a powerful electron-withdrawing inductive effect, which significantly deshields nearby nuclei, most notably the proton at C-4 and the carbon at C-2.[4]

-

6-Bromo Substituent : The bromine atom at the C-6 position is also electron-withdrawing via induction but can act as a weak electron-donating group through resonance. Its primary effect will be observed on the adjacent protons (H-5, H-7) and carbons of the carbocyclic ring.[5]

-

3-Benzyl Substituent : The benzyl group consists of a methylene (CH₂) bridge and a phenyl ring. The CH₂ group is attached directly to the quinoline core, and its protons and carbon will be influenced by the aromatic system. The phenyl ring protons are generally shielded compared to the quinoline protons and are expected to resonate in a relatively narrow range.[6]

Predicted ¹H NMR Spectral Data

Based on the structural analysis and data from analogous compounds, a predicted ¹H NMR spectrum (in CDCl₃ at 400 MHz) is summarized below. The aromatic region of quinoline derivatives is often complex, and first-order analysis (n+1 rule) may not be perfectly applicable; some signals are best described as multiplets.[5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |

|---|---|---|---|---|---|

| H-4 | 8.15 - 8.25 | s | - | 1H | Strongly deshielded by the adjacent C-2 chloro substituent and the ring nitrogen. No ortho or meta protons to couple with, hence a singlet. |

| H-8 | 7.95 - 8.05 | d | ³JH8-H7 ≈ 8.5 - 9.0 | 1H | Deshielded due to its peri-relationship with the ring nitrogen. Appears as a doublet due to ortho coupling with H-7. |

| H-5 | 7.85 - 7.95 | d | ³JH5-H7 ≈ 2.0 - 2.5 | 1H | Deshielded by the adjacent bromine atom at C-6. Appears as a doublet due to meta coupling with H-7. |

| H-7 | 7.70 - 7.80 | dd | ³JH7-H8 ≈ 8.5 - 9.0, ⁴JH7-H5 ≈ 2.0 - 2.5 | 1H | Exhibits ortho coupling to H-8 and meta coupling to H-5, resulting in a doublet of doublets. |

| Benzyl-H (Ph) | 7.20 - 7.40 | m | - | 5H | Protons of the benzyl's phenyl ring. Expected to overlap in a complex multiplet, typical for a monosubstituted benzene ring.[6] |

| Benzyl-CH₂ | 4.20 - 4.30 | s | - | 2H | Benzylic protons are deshielded by the quinoline ring system. Expected to be a sharp singlet as there are no adjacent protons.[7] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C-2 | 150 - 152 | Strongly deshielded by direct attachment to both the electronegative nitrogen and chlorine atoms.[4] |

| C-8a | 146 - 148 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| C-4 | 138 - 140 | Deshielded by the adjacent nitrogen and C-2 chloro group. |

| Benzyl-C (ipso) | 137 - 139 | The quaternary carbon of the phenyl ring attached to the methylene group. |

| C-3 | 135 - 137 | Quaternary carbon bearing the benzyl group. |

| C-4a | 132 - 134 | Quaternary carbon at the ring junction. |

| C-7 | 130 - 132 | deshielded by the adjacent C-8 and influenced by the para-bromo substituent. |

| Benzyl-C (ortho) | 128.5 - 129.5 | The two ortho carbons of the benzyl's phenyl ring. |

| Benzyl-C (meta) | 128.0 - 129.0 | The two meta carbons of the benzyl's phenyl ring. |

| C-5 | 127.5 - 128.5 | Influenced by the adjacent bromo-substituted C-6. |

| C-8 | 126.5 - 127.5 | Carbon adjacent to the ring junction. |

| Benzyl-C (para) | 126.0 - 127.0 | The para carbon of the benzyl's phenyl ring. |

| C-6 | 121 - 123 | Carbon directly attached to bromine; its shift is significantly influenced by the heavy atom effect.[8] |

| Benzyl-CH₂ | 38 - 40 | Aliphatic carbon, but deshielded due to its benzylic position attached to an aromatic system. |

Workflow for Unambiguous Spectral Assignment

While 1D NMR provides essential information, signal overlap in the aromatic region can make definitive assignments challenging.[5] A multi-faceted approach using 2D NMR spectroscopy is the industry standard for validating such complex structures.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be crucial to confirm the ³J coupling between H-7 and H-8, and the ⁴J (meta) coupling between H-7 and H-5, definitively establishing the connectivity within the carbocyclic ring of the quinoline system.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (C-4, C-5, C-7, C-8, Benzyl-CH₂, and the five carbons of the benzyl phenyl ring).[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over two or three bonds. Key expected correlations for this molecule would include:

-

The Benzyl-CH₂ protons (δ ~4.25 ppm) correlating to C-2 , C-3 , and C-4 of the quinoline, and to the ipso-carbon of the phenyl ring. This definitively places the benzyl group at the C-3 position.

-

H-4 (δ ~8.2 ppm) correlating to C-2 , C-4a , and C-8a , confirming its position.

-

H-5 (δ ~7.9 ppm) correlating to C-4a , C-7 , and the bromo-substituted C-6 . This confirms the position of the bromine atom.

-

Standard Experimental Protocol for Data Acquisition

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation

-

Accurately weigh 10-15 mg of purified this compound for ¹H NMR and 40-50 mg for ¹³C NMR.

-

Select a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a standard choice for this class of compounds.[9]

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert several times to ensure the solution is homogeneous.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer)

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full T1 relaxation for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, averaged to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Referencing: Calibrate the spectrum to the residual solvent peak of CDCl₃ at δ = 7.26 ppm.[9]

-

-

¹³C NMR Acquisition Parameters (100 MHz Spectrometer)

-

Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) to allow for shorter relaxation delays.[9]

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~220-240 ppm (from approx. -10 to 210 ppm).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): ≥1024 scans are typically required to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.

-

Referencing: Calibrate the spectrum to the solvent peak of CDCl₃ at δ = 77.16 ppm.[9]

-

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. The predicted chemical shifts and coupling constants are grounded in fundamental NMR principles and comparative data from related structures. We have outlined how the distinct electronic environments created by the chloro, bromo, and benzyl substituents manifest in the spectrum. Critically, we have also presented a logical workflow, emphasizing the necessity of 2D NMR experiments like COSY, HSQC, and HMBC for the rigorous and unambiguous structural verification required in a professional drug development setting. The provided experimental protocol serves as a reliable starting point for acquiring high-quality data for this important synthetic intermediate.

References

- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2022, June 1). Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. National Institutes of Health. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). NMR Chart. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of: Upper: 13 C-labelled N-benzyl(carbonyl-13.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 654655-68-2 | Product Name : this compound. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

Sources

- 1. This compound | 654655-68-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

Mass spectrometry fragmentation pattern of 3-Benzyl-6-bromo-2-chloroquinoline

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Benzyl-6-bromo-2-chloroquinoline

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₆H₁₁BrClN). As a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with specific insights into the fragmentation of halogenated and benzyl-substituted quinoline systems. We will explore the characteristic isotopic signature of the molecular ion, delineate the primary fragmentation pathways including benzylic cleavage and sequential halogen loss, and propose the structures of key fragment ions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by authoritative references.

The Molecular Ion: A Unique Isotopic Signature

The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, ejecting one electron to form a positively charged radical cation known as the molecular ion (M⁺•).[1] For this compound, the molecular formula is C₁₆H₁₁BrClN.[2]

The most critical diagnostic feature of the molecular ion peak for this compound is its complex isotopic pattern, arising from the natural abundance of isotopes for both bromine and chlorine.[3]

-

Chlorine Isotopes: Naturally occurring chlorine consists of ³⁵Cl (~75%) and ³⁷Cl (~25%), producing an M to M+2 peak ratio of approximately 3:1 for any chlorine-containing fragment.[4]

-

Bromine Isotopes: Bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%), resulting in an M to M+2 peak ratio of nearly 1:1 for any bromine-containing fragment.[4]

When a molecule contains both one chlorine and one bromine atom, these patterns combine. This creates a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4. The relative intensities of this cluster are a powerful diagnostic tool for confirming the presence of both halogens in the molecule and its fragments.[5]

Table 1: Predicted Molecular Ion Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrClN | [2] |

| Molecular Weight (Monoisotopic) | 330.976 g/mol (for ¹²C₁₆¹H₁₁⁷⁹Br³⁵Cl¹⁴N) | [2][6] |

| Predicted Isotopic Pattern | M⁺• | [M+2]⁺• |

| Contributing Isotopes | ⁷⁹Br, ³⁵Cl | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |

Primary Fragmentation Pathways

The molecular ion of this compound is energetically unstable and will undergo fragmentation to form more stable ions.[7] The fragmentation is not random; it is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral radicals. The primary fragmentation routes involve the cleavage of the benzyl group and the loss of the halogen substituents.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

The bond between the quinoline ring and the benzyl group's methylene bridge is a labile site. Cleavage at this benzylic position is highly favored due to the formation of the resonance-stabilized benzyl cation, which often rearranges to the highly stable tropylium ion (C₇H₇⁺).[8]

-

Formation of Tropylium Ion (m/z 91): The most common fragmentation for benzyl-substituted compounds is the formation of the tropylium ion. This pathway involves the cleavage of the C-C bond, leaving the charge on the benzyl fragment. This will produce a very prominent peak at m/z 91 .[8] The other product is an uncharged radical of the substituted quinoline.

-

Formation of Quinoline Cation ([M-C₇H₇]⁺): Alternatively, the charge can be retained by the quinoline portion of the molecule, resulting in the loss of a neutral benzyl radical (•C₇H₇). This creates a fragment ion corresponding to the 6-bromo-2-chloroquinolinyl cation.

-

m/z 240/242/244: [C₉H₄BrClN]⁺

-

Pathway B: Halogen Loss

Cleavage of the carbon-halogen bond is a common fragmentation pathway for halogenated aromatic compounds.[9][10] This can occur either from the molecular ion or from fragments formed after initial cleavages.

-

Loss of Bromine Radical (Br•): The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step.

-

[M-Br]⁺ at m/z 251/253: Loss of •Br from the molecular ion yields the [C₁₆H₁₁ClN]⁺ cation, which will still show the characteristic 3:1 isotopic pattern for chlorine.

-

-

Loss of Chlorine Radical (Cl•): The loss of a chlorine radical is also possible, though often less favorable than bromine loss.

-

[M-Cl]⁺ at m/z 295/297: Loss of •Cl from the molecular ion produces the [C₁₆H₁₁BrN]⁺ cation, which will exhibit the 1:1 isotopic pattern for bromine.

-

-

Sequential Halogen Loss: Fragmentation can proceed with sequential losses. For example, the [M-Br]⁺ fragment (m/z 251/253) can subsequently lose a chlorine radical to form a cation at m/z 216 ([C₁₆H₁₁N]⁺).

Pathway C: Quinoline Ring Fission

The quinoline ring system itself is relatively stable, but it can fragment, especially after the loss of substituents. A characteristic fragmentation of the quinoline nucleus is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[11] This typically occurs from fragments that have already lost their primary substituents.

-

[M-Br-Cl-HCN]⁺ at m/z 189: Following the loss of both halogens, the resulting fragment at m/z 216 may lose HCN (27 Da) to yield a fragment ion at m/z 189 .

Summary of Key Predicted Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions in the EI mass spectrum of this compound.

Table 2: Predicted Key Fragment Ions and Their Origins

| m/z (Monoisotopic) | Proposed Structure / Formula | Fragmentation Pathway |

| 331 / 333 / 335 | [C₁₆H₁₁⁷⁹Br³⁵ClN]⁺• (Molecular Ion) | N/A (Initial Ionization) |

| 295 / 297 | [M - Cl]⁺ | Pathway B: Loss of •Cl radical |

| 251 / 253 | [M - Br]⁺ | Pathway B: Loss of •Br radical |

| 240 / 242 / 244 | [M - C₇H₇]⁺ | Pathway A: Loss of benzyl radical |

| 216 | [M - Br - Cl]⁺ | Pathway B: Sequential loss of •Br and •Cl |

| 189 | [M - Br - Cl - HCN]⁺ | Pathway C: HCN loss from quinoline core |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Pathway A: Benzylic cleavage |

Experimental Protocol: Acquiring the Mass Spectrum

To validate the proposed fragmentation pathways, the following experimental protocol for Electron Ionization Mass Spectrometry is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.

Objective: To acquire a high-quality electron ionization mass spectrum of this compound for structural confirmation and fragmentation analysis.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 10-100 µg/mL, suitable for GC-MS injection.

-

-

GC-MS Parameters (Recommended):

-

Injector: Split/splitless injector, operated in splitless mode at 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5-10 minutes to ensure elution of the compound.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Parameters (EI Mode):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[12]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of both small fragments and the full molecular ion cluster.

-

Scan Speed: At least 2 scans/second to obtain sufficient data points across the chromatographic peak.

-

-

Data Acquisition and Analysis:

-

Acquire data using the instrument's control software.

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted data in Tables 1 and 2.

-

Visualizing the Fragmentation and Workflow

Diagrams created using Graphviz provide a clear visual representation of the complex chemical processes.

Caption: Workflow for the MS Analysis of this compound.

Caption: Proposed EI-MS Fragmentation Pathways for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by several predictable and diagnostically useful pathways. The molecular ion exhibits a unique isotopic cluster at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom. The primary fragmentation events are dominated by benzylic cleavage, leading to the formation of a highly stable tropylium ion at m/z 91, and the sequential loss of bromine and chlorine radicals. Subsequent fragmentation of the quinoline core via the loss of HCN can also be observed. By understanding these fragmentation patterns and employing a robust experimental protocol, mass spectrometry serves as an unequivocal tool for the structural elucidation and identification of this complex heterocyclic compound.

References

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 854-861. Retrieved from [Link]

-

Mass Spectroscopy - Isotope Patterns. (n.d.). University of Calgary. Retrieved from [Link]

-

Wang, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from [Link]

-

Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado, Boulder. Retrieved from [Link]

-

Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

-

Mass Spectrometry—Finding the Molecular Ion and What It Can Tell You. (2014). ResearchGate. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Tang, C., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 269-277. Retrieved from [Link]

-

Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. (2002). Asian Journal of Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis crystal structure, and DFT study of this compound... Taylor & Francis Online. Retrieved from [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives... (2024). PubMed. Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives... (2024). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

3-Benzylquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

6-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). Chad's Prep. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. (2024). AIP Publishing. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC - NIH. Retrieved from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2008). PMC - NIH. Retrieved from [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. (2021). NIH. Retrieved from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1966). Analytical Chemistry. Retrieved from [Link]

-

Quinoline, 6-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. (2016). Vidya-mitra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:654655-68-2 | Chemsrc [chemsrc.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chempap.org [chempap.org]

- 12. pubs.aip.org [pubs.aip.org]

IUPAC name and CAS number for 3-Benzyl-6-bromo-2-chloroquinoline

An In-Depth Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and significance.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 654655-68-2[1][2][3][4][5][6]

This compound is a substituted quinoline, featuring a benzyl group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 2-position. These substitutions are crucial for its role as a precursor in more complex molecular architectures.

Physicochemical Data Summary

For clarity and comparative analysis, the key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrClN | [1][7] |

| Molecular Weight | 332.62 g/mol | [1][7] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | [1][6] |

| InChIKey | UGXUDVNBDYIJHJ-UHFFFAOYSA-N | [1] |

Significance and Core Application

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Bedaquiline (trade name Sirturo).[2][5][7] Bedaquiline is a diarylquinoline antimycobacterial drug that represents a major advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][5][7] The specific arrangement of the benzyl, bromo, and chloro substituents on the quinoline core of this intermediate is foundational for constructing the final, complex structure of the active pharmaceutical ingredient.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. The following protocol is based on established laboratory syntheses, with an emphasis on the rationale behind each step.[8]

Experimental Protocol

Objective: To synthesize this compound from its precursor, 3-benzyl-6-bromoquinolin-2-one.

Step 1: Preparation of the Vilsmeier-Haack Reagent

-

In a 250 mL two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, cool 71.4 mL of phosphorus oxychloride (POCl₃) in an ice-salt bath.

-

Slowly add 27.2 mL of N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃.

-

Causality: This exothermic reaction forms the Vilsmeier-Haack reagent, an electrophilic chlorinating agent. Maintaining a low temperature (below 15°C) is critical to control the reaction rate and prevent the decomposition of the reagent. A pink solid may precipitate initially.[8]

-

-

After the addition is complete, warm the mixture to approximately 40°C until the solid dissolves, resulting in a brown liquid. This ensures the complete formation and solubilization of the reagent for the subsequent step.[8]

Step 2: Chlorination of the Quinolinone Precursor

-

To the prepared Vilsmeier-Haack reagent, add 34.3 g (0.11 mol) of the starting material, 3-benzyl-6-bromoquinolin-2-one.

-

Heat the reaction mixture to 80°C and maintain this temperature overnight with continuous stirring.

-

Causality: The hydroxyl group at the 2-position of the quinolinone tautomer is converted into a chloro group by the Vilsmeier-Haack reagent. The elevated temperature provides the necessary activation energy for this nucleophilic substitution to proceed to completion over an extended period.[8]

-

Step 3: Work-up and Isolation

-

After the overnight reaction, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction solution into 800 mL of ice water with vigorous stirring.

-

Causality: This step quenches the reaction by hydrolyzing any remaining phosphorus oxychloride and precipitates the crude product, which is insoluble in water. The use of ice water helps to dissipate the heat generated during quenching.[8]

-

-

The precipitated solid is the crude this compound. It can then be collected by filtration, washed with water to remove inorganic impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Validation

The identity and purity of synthesized this compound are confirmed through a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would confirm the presence of the C-Cl, C-Br, and C=N bonds within the quinoline ring system, as well as the aromatic C-H stretching from the benzyl and quinoline rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of protons. The spectrum would show distinct signals for the protons on the benzyl group and the aromatic protons on the quinoline and phenyl rings, with their specific chemical shifts and splitting patterns confirming the substitution pattern.

-

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of the quinoline and benzyl moieties.[8][9]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The analysis would show a molecular ion peak corresponding to the calculated molecular weight (332.62 g/mol ), and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would provide definitive confirmation of their presence.[8][9]

-

Single Crystal X-ray Diffraction: For definitive structural proof, X-ray crystallography can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and overall molecular conformation.[8][9]

Conclusion

This compound is more than a simple chemical; it is an enabling fragment for the synthesis of life-saving pharmaceuticals. Its synthesis requires careful control of reactive intermediates and conditions, and its structure is validated by a combination of modern analytical techniques. For researchers in medicinal chemistry and drug development, a thorough understanding of this intermediate's properties and synthesis is essential for the ongoing efforts to combat diseases like tuberculosis.

References

-

Pharmaffiliates. This compound CAS No: 654655-68-2. [Link]

-

Taylor & Francis Online. (2022-05-31). Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds. [Link]

-

PubChem. This compound. [Link]

-

iChemical. This compound, CAS No. 654655-68-2. [Link]

-

Taylor & Francis Online. Synthesis crystal structure, and DFT study of this compound and 3-benzyl-6-bromo-2-methoxyquinoline compounds: Molecular Crystals and Liquid Crystals. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-03-01). 3-Benzyl-6-bromo-2-methoxyquinoline: Chemical Properties and Applications. [Link]

-

Chemsrc. This compound | CAS#:654655-68-2. [Link]

-

PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline. [Link]

Sources

- 1. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 654655-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CAS No. 654655-68-2 - iChemical [ichemical.com]

- 5. This compound | 654655-68-2 [chemicalbook.com]

- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 7. This compound , 97% , 654655-68-2 - CookeChem [cookechem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Substituted Quinolines: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused aromatic heterocycle of benzene and pyridine, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have cemented its role as a foundational core for drug discovery.[4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by substituted quinolines. We will dissect the critical structure-activity relationships (SAR), elucidate key mechanisms of action, and present field-proven experimental protocols for evaluating their therapeutic potential. By bridging molecular structure with biological function, this document serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Core in Drug Design

The quinoline ring system is not merely a molecular backbone but an electronically versatile and structurally rigid framework that allows for precise, multi-positional modifications. This inherent "druggability" is why numerous quinoline-based compounds have progressed from laboratory curiosities to clinically approved medicines.[5]

The synthetic accessibility of quinolines, through classic name reactions like the Skraup, Friedländer, and Pfitzinger syntheses, as well as modern transition-metal-catalyzed methods, allows for the systematic generation of diverse chemical libraries.[6][7][8][9] Functionalization at key positions—most notably C2, C3, C4, C6, C7, and C8—dramatically influences the molecule's physicochemical properties (e.g., lipophilicity, basicity) and its pharmacological profile. This ability to fine-tune activity through targeted substitution is the cornerstone of quinoline-based drug design.

Caption: Key substitution points on the quinoline scaffold.

Major Biological Activities and Mechanisms of Action

The true power of the quinoline scaffold lies in its functional diversity. By altering substituents, researchers can direct these molecules to combat a vast array of diseases.

Anticancer Activity

Substituted quinolines represent one of the most successful classes of anticancer agents, acting on a variety of well-established oncogenic targets.[5]

-

Mechanism of Action: Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[10] Quinoline derivatives have been expertly designed to function as ATP-competitive inhibitors, occupying the kinase hinge region and preventing the signal transduction cascades that lead to cell proliferation, angiogenesis, and metastasis.[11][12][13] Several FDA-approved drugs, including Bosutinib , Cabozantinib , and Lenvatinib , are quinoline-based kinase inhibitors.[13][14]

Caption: Quinoline-based inhibitors block ATP binding to tyrosine kinases.

-

Structure-Activity Relationship (SAR):

-

Position 2: Substitution with aryl groups often imparts significant anticancer activity.[15]

-

Positions 6 & 7: Dimethoxy groups are frequently found in potent PDGF-RTK inhibitors.[10]

-

Position 4: Aniline moieties are crucial for the activity of many EGFR and VEGFR inhibitors.

-

Carboxamide Linkages: Incorporating a carboxamide group has proven to be an effective strategy for enhancing anticancer potency, often by targeting topoisomerases or protein kinases.[16]

-

Table 1: Cytotoxicity of Representative Substituted Quinolines Against Cancer Cell Lines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy) | T47D (Breast) | 16 ± 3 | [17] |

| Foretinib | 6,7-bis(2-methoxyethoxy) quinoline-3-carbonitrile | MKN45 (Gastric) | 93 | [13] |

| Compound 15d | 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK (cell-free) | < 20 | [10] |

| Compound 17m | 6,7-dimethoxy-3-(3-fluoro-4-methoxyphenyl)quinoline | PDGF-RTK (cell-free) | < 20 |[10] |

Antimalarial Activity

The history of quinolines in medicine began with the antimalarial alkaloid quinine. This legacy continues with synthetic 4-aminoquinolines like chloroquine.

-

Mechanism of Action: The primary target is the food vacuole of the Plasmodium parasite. During hemoglobin digestion, the parasite releases toxic free heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[18][19] There, they bind to free heme and cap the growing hemozoin crystal, preventing further polymerization.[20] The resulting buildup of toxic heme disrupts membrane integrity and leads to parasite death.[18][21]

Caption: Antimalarial quinolines inhibit heme detoxification in the parasite.

-

Structure-Activity Relationship (SAR):

-

Position 7: The presence of a chlorine atom (an electron-withdrawing group) is critical for high antimalarial potency.

-

Position 4: A basic aminoalkylamino side chain is essential for accumulation in the acidic food vacuole and overall activity.

-

Modifications to the side chain can modulate activity and overcome resistance.

-

Antimicrobial and Antiviral Activities

-

Antibacterial: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This leads to rapid bacterial cell death. SAR studies have shown that substituents at C1, C7, and C8 are key to defining the spectrum and potency of these agents.

-

Antiviral: Substituted quinolines have demonstrated a broad spectrum of antiviral activity against viruses including Dengue, HIV, and Influenza.[22][23][24][25][26] Mechanisms are varied and can involve inhibiting viral replication, blocking viral entry, or interfering with viral enzymes like reverse transcriptase.[22][26] For example, certain derivatives have been shown to impair the accumulation of the dengue virus envelope glycoprotein in infected cells.[23][24]

Anti-inflammatory Activity

Quinoline derivatives can modulate inflammatory pathways by targeting key enzymes and receptors.[27] The pharmacological target is highly dependent on the substitution pattern.[28][29]

-

Quinolines with a carboxylic acid moiety have shown activity as Cyclooxygenase (COX) inhibitors.[28]

-

Those possessing an aniline moiety at C-4 and an aryl group at C-8 have been developed as Phosphodiesterase 4 (PDE4) inhibitors.[28][29]

-

Derivatives with a carboxamide function have been identified as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[28][29]

Field-Proven Experimental Protocols

Evaluating the biological activity of novel substituted quinolines requires robust and reproducible assays. The following protocols represent industry-standard methods for initial screening.

Protocol: MTT Cytotoxicity Assay for Anticancer Screening

This protocol is a self-validating system for assessing a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[30][31]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[32][33] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (typically 48–72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[30][34]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to purple crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[34]

-

Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[33] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibacterial agent that prevents the visible in-vitro growth of a microorganism, a key metric of potency.[35][36]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration showing no visible growth (turbidity) is recorded as the MIC.[37][38]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[38]

-

Inoculum Preparation: Select several colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[38]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[37] Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16–24 hours under ambient air conditions.[37]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its continued success across a wide range of therapeutic areas, from infectious diseases to oncology, underscores its chemical and biological significance.[1][3][4] The journey from the natural product quinine to rationally designed kinase inhibitors highlights a remarkable evolution in medicinal chemistry.

Future research will likely focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Conjugating the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[39]

-

Overcoming Resistance: Developing novel quinoline structures that can circumvent known resistance mechanisms, particularly in antimalarial and antibacterial applications.

The synthetic tractability and proven track record of the quinoline core ensure that it will remain a perpetual and invaluable scaffold for the development of innovative medicines to address current and future health challenges.[1]

References

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed. [Link]

-

A common mechanism for blockade of heme polymerization by antimalarial quinolines. (1998). PubMed. [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

-

Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (n.d.). ResearchGate. [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (n.d.). Taylor & Francis Online. [Link]

-

A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. (2025). ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

- Quinoline derivatives as tyrosine kinase inhibitors. (n.d.).

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PubMed Central. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-

Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme Connect. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PubMed Central. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-